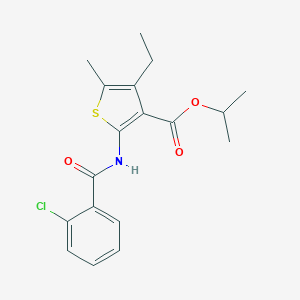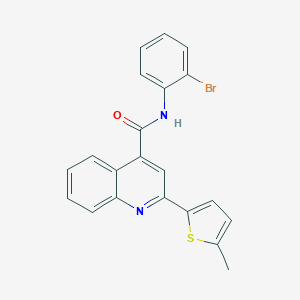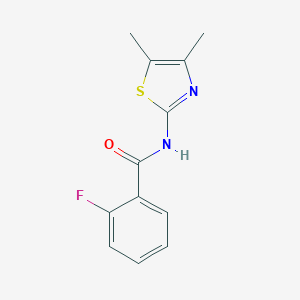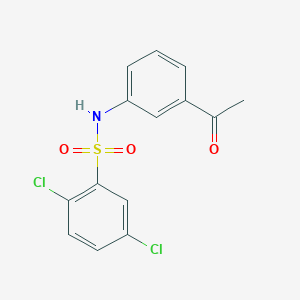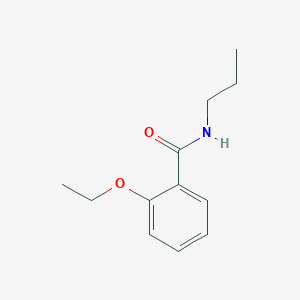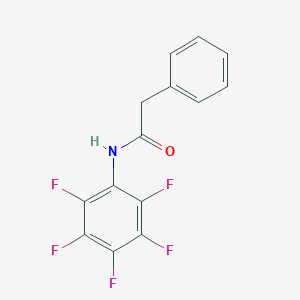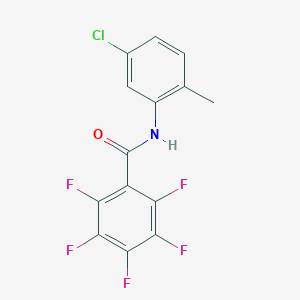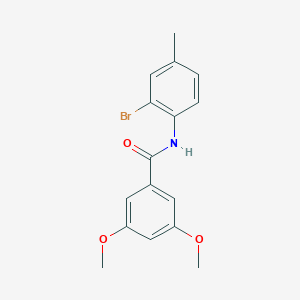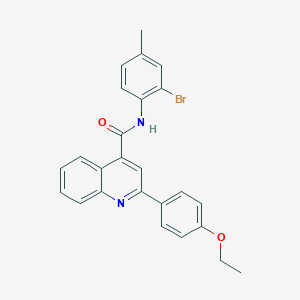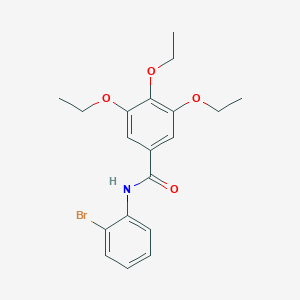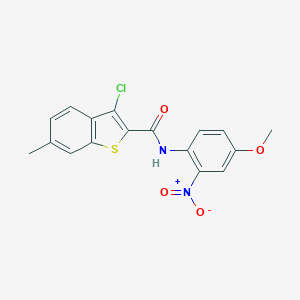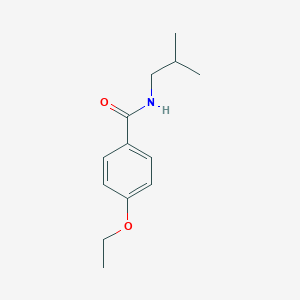
4-ethoxy-N-(2-methylpropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-(2-methylpropyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is also known as EMBI or ethyl 2-methylpropyl 4-ethoxybenzamide. This compound has gained significant attention in the scientific community due to its diverse applications in the field of medicinal chemistry and drug discovery.
Wirkmechanismus
The exact mechanism of action of 4-ethoxy-N-(2-methylpropyl)benzamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammation process. By inhibiting COX-2 activity, 4-ethoxy-N-(2-methylpropyl)benzamide reduces the production of prostaglandins, which are responsible for pain, fever, and inflammation. Additionally, 4-ethoxy-N-(2-methylpropyl)benzamide has been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
4-ethoxy-N-(2-methylpropyl)benzamide has been reported to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, it has been reported to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. Furthermore, 4-ethoxy-N-(2-methylpropyl)benzamide has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-ethoxy-N-(2-methylpropyl)benzamide in lab experiments is its low toxicity. It has been reported to have a low acute toxicity, which makes it a safe compound to use in in vivo studies. Additionally, its synthesis method is relatively simple and can be performed using commercially available reagents. However, one of the limitations of using 4-ethoxy-N-(2-methylpropyl)benzamide is its poor solubility in water, which can make it difficult to administer in in vivo studies.
Zukünftige Richtungen
There are several future directions for the study of 4-ethoxy-N-(2-methylpropyl)benzamide. One direction is to investigate its potential as a therapeutic agent in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential as an anti-inflammatory agent in the treatment of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA). Additionally, further studies are needed to investigate its potential as an anticancer agent in vivo and to elucidate its mechanism of action.
Synthesemethoden
The synthesis of 4-ethoxy-N-(2-methylpropyl)benzamide involves the reaction of 4-ethoxybenzoic acid with isobutylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified using column chromatography. This synthesis method has been reported in several research articles and is considered a reliable method for obtaining high yields of 4-ethoxy-N-(2-methylpropyl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-(2-methylpropyl)benzamide has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. Several studies have also investigated its potential as an anticancer agent, and it has shown promising results in inhibiting the growth of cancer cells in vitro. Additionally, 4-ethoxy-N-(2-methylpropyl)benzamide has been studied for its potential as a neuroprotective agent, and it has shown to protect neurons from oxidative stress and inflammation.
Eigenschaften
CAS-Nummer |
6284-00-0 |
|---|---|
Produktname |
4-ethoxy-N-(2-methylpropyl)benzamide |
Molekularformel |
C13H19NO2 |
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
4-ethoxy-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C13H19NO2/c1-4-16-12-7-5-11(6-8-12)13(15)14-9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
CPABGRYUYDOHDX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



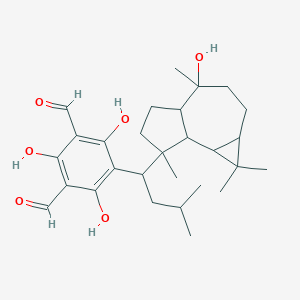
![2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B185983.png)
